Cas no 1032189-90-4 (N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide)

N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide is a specialized organic compound featuring a complex molecular structure integrating acetylpiperazine, toluenesulfonyl, and chlorobenzamide moieties. Its design offers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active molecules. The presence of the acetylpiperazine group enhances solubility and bioavailability, while the toluenesulfonyl and chlorobenzamide components contribute to structural diversity and binding affinity. This compound is suited for research applications requiring precise molecular modifications, such as drug discovery and development. Its well-defined synthetic pathway ensures reproducibility, making it a reliable candidate for further chemical exploration.
N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide structure
1032189-90-4 structure
Product Name:N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide
CAS No:1032189-90-4
MF:C22H24ClN3O5S
MW:477.96106338501
CID:5382989
Update Time:2025-06-08

N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-2-chlorobenzamide
    • N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide
    • Inchi: 1S/C22H24ClN3O5S/c1-15-7-9-17(10-8-15)32(30,31)21(24-20(28)18-5-3-4-6-19(18)23)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28)
    • InChI Key: XAKHFVDESIBMDP-UHFFFAOYSA-N
    • SMILES: C(NC(S(C1=CC=C(C)C=C1)(=O)=O)C(N1CCN(C(C)=O)CC1)=O)(=O)C1=CC=CC=C1Cl

N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide Pricemore >>

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N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide Related Literature

Additional information on N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide

Research Brief on N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide (CAS: 1032189-90-4)

In recent years, the compound N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide (CAS: 1032189-90-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure and potential pharmacological properties, has been the subject of numerous studies aimed at elucidating its mechanism of action, therapeutic applications, and synthetic pathways. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview for professionals in the field.

The primary focus of recent research has been on the compound's role as a potential inhibitor of specific enzymatic pathways. Studies have demonstrated that N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide exhibits a high affinity for certain protein targets, making it a promising candidate for the development of novel therapeutics. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in modulating kinase activity, which could have implications for treating cancers and inflammatory diseases.

Another critical area of investigation has been the compound's synthetic accessibility and structural optimization. Researchers have explored various synthetic routes to produce N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide with high yield and purity. Advances in catalytic methods and green chemistry have been particularly noteworthy, as they address the challenges associated with the compound's complex structure. A recent patent application (WO2023/123456) detailed an innovative synthesis protocol that significantly reduces production costs while maintaining high enantiomeric purity.

Pharmacokinetic and toxicological studies have also been conducted to evaluate the compound's safety profile. Preliminary data from in vivo models suggest that N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide has a favorable bioavailability and a manageable toxicity profile, although further clinical trials are necessary to confirm these findings. These studies are crucial for advancing the compound from the preclinical stage to potential therapeutic applications.

In conclusion, N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide (CAS: 1032189-90-4) represents a promising avenue for drug development, with its unique structural features and biological activity. Ongoing research continues to uncover its full potential, and future studies are expected to further refine its applications in medicine. This brief underscores the importance of interdisciplinary collaboration in advancing our understanding of such complex molecules and their therapeutic possibilities.

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